molecular formula C18H20N2OS2 B306042 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B306042
M. Wt: 344.5 g/mol
InChI Key: KNISWJYCEFZADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as DMPPT, is a synthetic compound that belongs to the thienopyrimidine family. This compound has gained attention due to its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one exerts its effects through the inhibition of specific enzymes and signaling pathways. For instance, 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Moreover, 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammatory diseases. Moreover, 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to protect against oxidative stress and inflammation-induced neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one is its potential use as a multifunctional agent in various scientific research applications. Additionally, 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one has shown low toxicity and good bioavailability in animal models. However, one of the limitations of 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one is its limited solubility in water, which may affect its efficacy in certain applications. Moreover, further studies are needed to determine the optimal dosage and administration route for 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one in different scientific research applications.

Future Directions

There are several future directions for 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one research. One of the potential directions is the development of 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to investigate the potential use of 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one in the treatment of other inflammatory and neurodegenerative diseases. Moreover, the development of novel synthetic methods for 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one may lead to the discovery of new derivatives with improved efficacy and bioavailability.
Conclusion:
In conclusion, 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has shown potential in various scientific research applications. The synthesis of 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-methylbenzaldehyde, propyl mercaptan, and 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in the presence of a catalyst. 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one exerts its effects through the inhibition of specific enzymes and signaling pathways. 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one has various biochemical and physiological effects, including the inhibition of cancer cell proliferation, reduction of inflammation, and protection against neuronal damage. However, further studies are needed to determine the optimal dosage and administration route for 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one in different scientific research applications.

Synthesis Methods

The synthesis of 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-methylbenzaldehyde, propyl mercaptan, and 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to form the final product.

Scientific Research Applications

5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one has shown potential in various scientific research applications, including as an antitumor agent, an anti-inflammatory agent, and a neuroprotective agent. In vitro studies have shown that 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one inhibits the growth of cancer cells and induces apoptosis. Additionally, 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to reduce inflammation in animal models of inflammatory diseases. Moreover, 5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.

properties

Product Name

5,6-dimethyl-3-(4-methylphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C18H20N2OS2

Molecular Weight

344.5 g/mol

IUPAC Name

5,6-dimethyl-3-(4-methylphenyl)-2-propylsulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H20N2OS2/c1-5-10-22-18-19-16-15(12(3)13(4)23-16)17(21)20(18)14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3

InChI Key

KNISWJYCEFZADN-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C3=CC=C(C=C3)C

Canonical SMILES

CCCSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C3=CC=C(C=C3)C

Origin of Product

United States

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